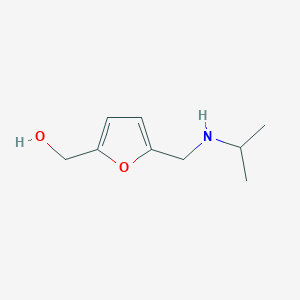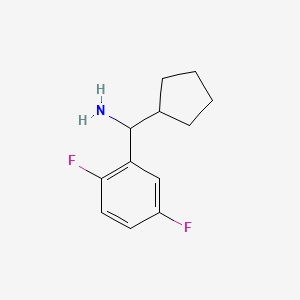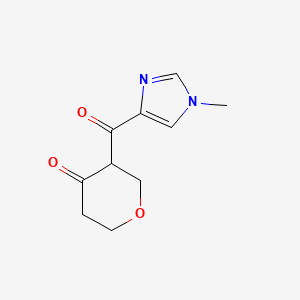
(3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorine atom and a tetrahydro-2H-pyran ring, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the tetrahydro-2H-pyran ring: This can be done through a nucleophilic substitution reaction.
Formation of the dihydrochloride salt: This is typically achieved by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
化学反応の分析
Types of Reactions
(3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
科学的研究の応用
Chemistry
In chemistry, (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated amines with biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure could be exploited to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the tetrahydro-2H-pyran ring can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine
- (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride
- (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine sulfate
Uniqueness
The dihydrochloride form of (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine is unique due to its enhanced solubility and stability compared to other salt forms. This makes it particularly valuable for pharmaceutical applications, where solubility and stability are critical factors.
特性
分子式 |
C10H21Cl2FN2O |
|---|---|
分子量 |
275.19 g/mol |
IUPAC名 |
(3S,4R)-3-fluoro-1-(oxan-4-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H19FN2O.2ClH/c11-9-7-13(4-1-10(9)12)8-2-5-14-6-3-8;;/h8-10H,1-7,12H2;2*1H/t9-,10+;;/m0../s1 |
InChIキー |
VBOJUUMAUXSUJL-JXGSBULDSA-N |
異性体SMILES |
C1CN(C[C@@H]([C@@H]1N)F)C2CCOCC2.Cl.Cl |
正規SMILES |
C1CN(CC(C1N)F)C2CCOCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL](/img/structure/B13322445.png)
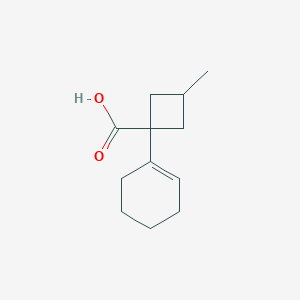
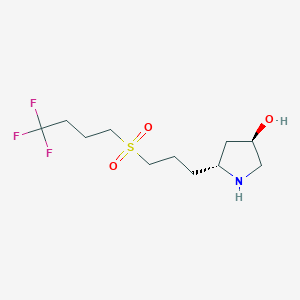



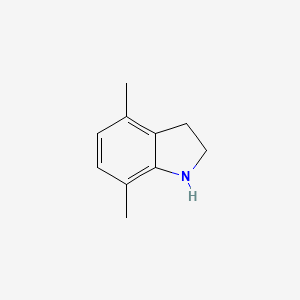
![3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13322497.png)
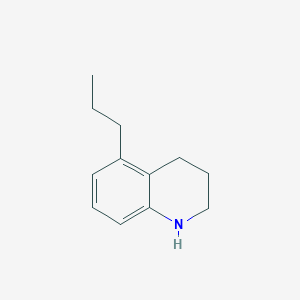
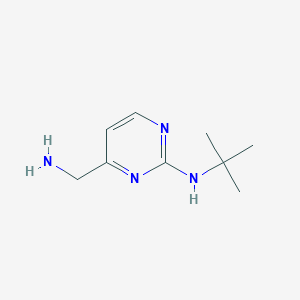
![{[(2-Iodocyclopentyl)oxy]methyl}cyclohexane](/img/structure/B13322518.png)
